Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine

Coordination chemistry Supramolecular chemistry Ligand design

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine (CAS 1339836-45-1), also referred to as N'-(2-aminoethyl)-N'-(2-morpholin-4-ylethyl)ethane-1,2-diamine, is a synthetic asymmetrical tripodal polyamine with the molecular formula C10H24N4O and a molecular weight of 216.32 g/mol. The compound features a tertiary amine core substituted with two 2-aminoethyl arms and one 2-(morpholin-4-yl)ethyl arm, placing it at the intersection of the well-established tris(2-aminoethyl)amine (TREN) scaffold and morpholine-functionalized chelators.

Molecular Formula C10H24N4O
Molecular Weight 216.32 g/mol
CAS No. 1339836-45-1
Cat. No. B1529354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine
CAS1339836-45-1
Molecular FormulaC10H24N4O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1COCCN1CCN(CCN)CCN
InChIInChI=1S/C10H24N4O/c11-1-3-13(4-2-12)5-6-14-7-9-15-10-8-14/h1-12H2
InChIKeyVZADZZMQPMKFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine (CAS 1339836-45-1): Structural Overview and Procurement-Class Positioning


Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine (CAS 1339836-45-1), also referred to as N'-(2-aminoethyl)-N'-(2-morpholin-4-ylethyl)ethane-1,2-diamine, is a synthetic asymmetrical tripodal polyamine with the molecular formula C10H24N4O and a molecular weight of 216.32 g/mol [1]. The compound features a tertiary amine core substituted with two 2-aminoethyl arms and one 2-(morpholin-4-yl)ethyl arm, placing it at the intersection of the well-established tris(2-aminoethyl)amine (TREN) scaffold and morpholine-functionalized chelators [2]. Its structure provides a mixed N/O-donor set comprising two primary amines, one tertiary amine, and one morpholine ether oxygen, which distinguishes it from symmetric all-nitrogen tripodal ligands such as TREN (C6H18N4, MW 146.23 g/mol) [3]. The compound is listed in the PubChem database (CID 62922413), the ZINC15 library (ZINC61806004), and multiple supplier catalogs as a research-grade building block, typically offered at 95% or 98% purity .

Why Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine Cannot Be Replaced by TREN or Simpler Morpholine-Amines Without Altering Experimental Outcomes


Generic substitution within the tripodal polyamine class is unreliable because the target compound occupies a distinct physicochemical niche defined by its mixed N/O-donor architecture. Tris(2-aminoethyl)amine (TREN, CAS 4097-89-6) provides three primary amine donors and one tertiary amine, yielding a hydrogen-bond donor count of 3 and a topological polar surface area (TPSA) of 81.3 Ų [1]. In contrast, Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine replaces one primary amine with a morpholine ring, reducing the HBD count to 2, increasing the HBA count from 4 to 5, and shifting the TPSA to 67.8 Ų [2]. These changes alter hydrogen-bonding capacity, metal-coordination geometry, and solubility profiles. The simpler analog N-[2-(4-morpholinyl)ethyl]ethylenediamine (CAS 5625-80-9) retains only one primary amine arm, further reducing denticity from tetradentate to tridentate and producing a TPSA of 50.5 Ų and an XLogP3 of −1.5 [3]. These computed descriptors demonstrate that even within the morpholine-ethylenediamine subclass, small structural variations produce measurable differences in properties that directly affect ligand behavior, complex stability, and conjugate reactivity.

Quantitative Differentiation Evidence for Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine vs. Closest Structural Analogs


Hydrogen-Bond Donor Count Reduction Relative to TREN Alters Intermolecular Interaction Profile

The target compound possesses 2 hydrogen-bond donor (HBD) groups versus 3 for TREN (CAS 4097-89-6), a reduction of one HBD that arises from the replacement of a primary amine with a morpholine ring. This difference is quantified through PubChem-computed Cactvs descriptors [1][2]. The morpholine oxygen simultaneously increases the hydrogen-bond acceptor (HBA) count from 4 (TREN) to 5 (target). For procurement decisions, this altered HBD/HBA ratio predicts different solvation behavior, different propensity for self-association, and distinct hydrogen-bond-directed crystal packing compared to all-nitrogen tripodal ligands. The simpler morpholine analog N-[2-(4-morpholinyl)ethyl]ethylenediamine (CAS 5625-80-9) also shows 2 HBD and 4 HBA, but lacks the second primary amine arm, making it a tridentate rather than tetradentate ligand [3].

Coordination chemistry Supramolecular chemistry Ligand design

Topological Polar Surface Area (TPSA) Intermediate Between TREN and Simpler Morpholine Analogs

The topological polar surface area (TPSA) of the target compound is 67.8 Ų, computed by Cactvs (PubChem release 2019.06.18) [1]. This value lies between TREN (81.3 Ų) [2] and the simpler morpholine analog N-[2-(4-morpholinyl)ethyl]ethylenediamine (50.5 Ų) [3]. TPSA is a widely used predictor of passive membrane permeability and intestinal absorption; compounds with TPSA < 140 Ų are generally considered permeable, but the relative ranking within a congeneric series provides finer-grain differentiation. The target compound's intermediate TPSA suggests moderate polarity relative to both comparators, which may translate into balanced aqueous solubility and organic-phase partitioning in liquid-liquid extraction or chromatographic purification workflows.

Drug design ADME prediction Membrane permeability

Lipophilicity (XLogP3) Shift Enables Different Solvent Partitioning Relative to TREN

The computed XLogP3-AA value for the target compound is −2.0, compared with −2.6 for TREN and −1.5 for N-[2-(4-morpholinyl)ethyl]ethylenediamine [1][2][3]. The 0.6 log unit increase in lipophilicity relative to TREN reflects the replacement of a polar primary amine with the less polar morpholine ring. This difference corresponds to an approximately 4-fold increase in octanol-water partition, which is relevant for applications involving biphasic catalysis, solvent extraction of metal ions, or design of lipophilic prodrug conjugates. The morpholine analog (CAS 5625-80-9), with only one aminoethyl arm, is still more lipophilic (XLogP3 = −1.5) but sacrifices one donor site, reducing chelation capacity.

Lipophilicity Solvent extraction Ligand design

Rotatable Bond Count and Predicted Boiling Point Reflect Different Conformational Flexibility and Physical Handling Requirements

The target compound has 7 rotatable bonds versus 6 for TREN and 5 for the simpler morpholine analog, as computed by Cactvs [1][2][3]. The higher rotatable bond count arises from the additional CH2-CH2 linker in the morpholinoethyl arm. The predicted boiling point of the target compound (322.0 ± 37.0 °C at 760 mmHg) is substantially higher than that of TREN (114 °C at 15 mmHg, corresponding to approximately 263 °C at 760 mmHg upon correction) and comparable to N-[2-(4-morpholinyl)ethyl]ethylenediamine (295.1 ± 25.0 °C) . The predicted pKa of 9.87 ± 0.10 for the target compound is lower than the reported pKa of TREN (approximately 10.5) [4], indicating slightly reduced basicity of the tertiary amine center due to the electron-withdrawing effect of the morpholine oxygen.

Physicochemical properties Conformational analysis Thermal stability

Molecular Weight and Heavy Atom Count Distinguish Target from Simpler Analogs in Conjugate and Polymer Applications

The target compound has a molecular weight of 216.32 g/mol (exact mass 216.19501140 Da) and a heavy atom count of 15, compared with 146.23 g/mol (10 heavy atoms) for TREN and 173.26 g/mol (12 heavy atoms) for N-[2-(4-morpholinyl)ethyl]ethylenediamine [1][2][3]. The molecular weight difference of 70.09 g/mol relative to TREN and 43.06 g/mol relative to the simpler morpholine analog is analytically significant: in MALDI-TOF or ESI mass spectrometry of conjugates, this mass shift provides unambiguous identification of which polyamine scaffold was used. For polymer chemists using these amines as crosslinkers or chain extenders, the 48% higher mass per amine unit (vs. TREN) alters the stoichiometry of amine-reactive formulations.

Polymer chemistry Bioconjugation Mass spectrometry

Supplier Purity Gradients and Price Variability Enable Cost-to-Purity Optimization in Procurement

The compound is commercially available at two principal purity specifications: 95% (AKSci, Catalog 9513DQ) and 98% (Leyan, Catalog 1336241) . The 95% grade is priced at $605/100 mg and $1,537/g (AKSci, as of January 2026) . For comparison, TREN is widely available at ≥97% purity from multiple global suppliers at substantially lower cost (e.g., Thermo Scientific, TCI America) due to its commodity status in coordination chemistry . The existence of two purity tiers for the target compound allows researchers to select 95% purity for exploratory synthesis where subsequent purification is planned, or 98% purity for applications requiring tighter stoichiometric control (e.g., polymerization, bioconjugation). In contrast, N-[2-(4-morpholinyl)ethyl]ethylenediamine (CAS 5625-80-9) is also commercially offered at 95% purity, but its lower denticity limits its applicability as a direct substitute in tetradentate-coordination workflows .

Procurement Purity specification Cost optimization

Evidence-Supported Application Scenarios for Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine in Laboratory and Industrial Settings


Asymmetric Tripodal Ligand for Mixed N/O-Donor Metal Coordination Chemistry

The target compound serves as an asymmetric tetradentate N3O ligand, offering a donor set distinct from the symmetric N4 environment of TREN. The morpholine oxygen provides an additional coordination site that can yield different metal selectivity and complex geometry compared to all-nitrogen tripods [1]. Researchers developing selective extractants for transition metals or lanthanides can exploit the differential XLogP3 (−2.0 vs. −2.6 for TREN) to tune organic-phase partitioning of metal complexes [2]. The 7 rotatable bonds allow greater conformational flexibility than TREN (6 rotatable bonds), which may favor chelation of larger metal ions [3].

Building Block for Morpholine-Functionalized Polyamines in Bioconjugate and Polymer Chemistry

With two primary amine handles and a morpholine moiety, the compound is suited for stepwise functionalization strategies—e.g., selective protection of one primary amine followed by conjugation through the second, while the morpholine ring remains available for lysosome-targeting applications analogous to those reported for 4-(2-aminoethyl)morpholine in biomedical research . The mass difference of 70 Da relative to TREN provides a clear analytical signature for identity confirmation in conjugates by LC-MS [3]. The dual purity grades (95% and 98%) enable researchers to select the appropriate specification based on whether subsequent chromatographic purification is planned.

Structure-Activity-Relationship (SAR) Probe in Medicinal Chemistry Campaigns Targeting Polyamine Transport or Metal-Dependent Enzymes

The compound occupies an underexplored region of chemical space between polyamines and morpholine-containing pharmacophores. Its computed TPSA (67.8 Ų) and XLogP3 (−2.0) place it in a polarity range compatible with both aqueous solubility and limited passive membrane permeability, making it a candidate scaffold for designing inhibitors or substrates of the polyamine transport system [2]. The morpholine ring is a known privileged structure in medicinal chemistry, and its incorporation into a tripodal polyamine framework has been explored for cytotoxicity applications using structurally related asymmetrical tripodal amines [1].

Crosslinker or Curing Agent in Specialty Polymer Formulations Requiring Mixed Amine Reactivity

The presence of two reactive primary amine groups and a less nucleophilic morpholine nitrogen enables differential curing kinetics in epoxy or isocyanate-based polymer systems. Compared to TREN (three equally reactive primary amines), the target compound offers built-in stoichiometric control: the two primary amines can react with electrophilic monomers while the morpholine nitrogen and tertiary amine remain available for post-curing modification or pH buffering [3]. The higher boiling point (predicted 322 °C) relative to TREN (estimated ~263 °C at 760 mmHg) may confer advantages in high-temperature curing processes where volatile amine loss is problematic .

Quote Request

Request a Quote for Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.